Dipipanone, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipipanone is synthesized through a multi-step process involving the reaction of diphenylacetonitrile with piperidine under specific conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dipipanone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated with cyclizine to enhance its therapeutic profile .
Chemical Reactions Analysis
Types of Reactions
Dipipanone undergoes various chemical reactions, including:
Oxidation: Dipipanone can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of dipipanone can yield secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields secondary alcohols.
Substitution: Results in various substituted derivatives of dipipanone.
Scientific Research Applications
Dipipanone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic opioids.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic properties and potential use in treating chronic pain conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dipipanone exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methadone: Similar in structure but has a dimethylamino group instead of the piperidine ring.
Ketobemidone: Another opioid analgesic with a similar mechanism of action but different chemical structure.
Uniqueness
Dipipanone is unique due to its combination with cyclizine, which reduces the side effects commonly associated with opioid therapy. This combination enhances its therapeutic profile and makes it a valuable alternative to other opioids like morphine and methadone .
Properties
CAS No. |
1089761-80-7 |
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Molecular Formula |
C24H31NO |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6R)-4,4-diphenyl-6-piperidin-1-ylheptan-3-one |
InChI |
InChI=1S/C24H31NO/c1-3-23(26)24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)19-20(2)25-17-11-6-12-18-25/h4-5,7-10,13-16,20H,3,6,11-12,17-19H2,1-2H3/t20-/m1/s1 |
InChI Key |
SVDHSZFEQYXRDC-HXUWFJFHSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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